TCO-NHS ester EQUATORIAL isomer, (major, rel-(4E,1S,pS)
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Overview
Description
TCO-NHS ester EQUATORIAL isomer (major, rel-(4E,1S,pS)) is an organic compound that is widely used in scientific research applications. It is a type of ester which is a class of organic compounds composed of a carbon-oxygen double bond and a carbon-carbon single bond. TCO-NHS ester EQUATORIAL isomer is used in a variety of ways in scientific research, including as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a substrate for biochemical and physiological studies.
Scientific Research Applications
TCO-NHS ester EQUATORIAL isomer is widely used in scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a substrate for biochemical and physiological studies. In organic synthesis, TCO-NHS ester EQUATORIAL isomer is used to synthesize a variety of organic compounds, including amines, amides, and sulfonamides. In biochemical reactions, it is used as a catalyst for the synthesis of peptides, proteins, and other macromolecules. In biochemical and physiological studies, it is used as a substrate for the study of enzyme kinetics, enzyme inhibition, and other biochemical and physiological processes.
Mechanism of Action
The mechanism of action of TCO-NHS ester EQUATORIAL isomer is not fully understood. However, it is believed that the sulfonamide bond formed in the second step of the synthesis is responsible for the catalytic activity of the compound. The sulfonamide bond is thought to act as an acid-base catalyst, which facilitates the formation of peptide bonds between amino acids and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCO-NHS ester EQUATORIAL isomer are not fully understood. However, it is believed that the compound can act as an enzyme inhibitor, which can affect the activity of enzymes involved in biochemical and physiological processes. In addition, the compound is believed to be involved in the regulation of gene expression and the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using TCO-NHS ester EQUATORIAL isomer in lab experiments is that it is a relatively stable compound and can be stored for long periods of time. In addition, the compound is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. One limitation of using the compound in lab experiments is that it can be toxic to cells and can interfere with the activity of enzymes involved in biochemical and physiological processes.
Future Directions
There are several potential future directions for research involving TCO-NHS ester EQUATORIAL isomer. These include further research into the mechanism of action of the compound, further research into its biochemical and physiological effects, and further research into the potential applications of the compound in organic synthesis and biochemistry. In addition, further research into the potential toxicity of the compound and its potential uses as an enzyme inhibitor could be beneficial.
Synthesis Methods
TCO-NHS ester EQUATORIAL isomer is synthesized in a two-step process. The first step involves the reaction of a carboxylic acid with an amine in the presence of a strong acid. This reaction results in the formation of an amide bond between the carboxylic acid and the amine. The second step involves the reaction of the amide with a sulfonyl chloride in the presence of a strong base. This reaction results in the formation of a sulfonamide bond between the amide and the sulfonyl chloride. The resulting product is TCO-NHS ester EQUATORIAL isomer.
properties
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-TXXBHVLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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